2-Chloro-2-methylpropylamine hydrochloride
Description
Properties
IUPAC Name |
2-chloro-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHOQEQOWAGKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methylpropylamine hydrochloride typically involves the reaction of 2-chloro-2-methylpropane with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methylpropylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of primary or secondary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is commonly used.
Major Products
The major products formed from these reactions include various amines, amides, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-2-methylpropylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amine group play crucial roles in these interactions, often leading to the inhibition or activation of the target molecules. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Phenyl-1-propanamine Hydrochloride
- Key Differences: Substituent: Aromatic phenyl group replaces the methyl group at the β-position. Applications: Used in pharmaceutical intermediates (e.g., antidepressant synthesis) .
2-(Diisopropylamino)ethyl Chloride Hydrochloride
- Key Differences: Chain Length: Extended ethyl chain vs. propyl chain. Substituents: Bulky diisopropyl groups on the nitrogen. Applications: Precursor in nerve agent antidotes and organocatalysts . Reactivity: Bulkier substituents slow nucleophilic substitution reactions compared to the dimethyl analog.
2-Chloroethylamine Hydrochloride
- Key Differences: Chain Length: Shorter ethyl backbone. Applications: Reagent in peptide synthesis and crosslinking agents . Reactivity: Higher susceptibility to hydrolysis due to the primary amine structure.
Comparative Data Table
Research Findings and Hazards
Reactivity Trends
Toxicity and Handling
- 2-Chloro-2-methylpropylamine HCl: Limited toxicity data; precautions include avoiding inhalation and skin contact (similar to tertiary amines) .
- 2-Phenyl-1-propanamine HCl : Phenyl groups may introduce neurotoxic risks .
Biological Activity
2-Chloro-2-methylpropylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by a chlorinated structure, which influences its biological activity and potential applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Molecular Formula : C4H10ClN
- Molecular Weight : 109.58 g/mol
- CAS Number : 68478-87-9
The compound's structure includes a chlorine atom attached to a branched amine, which can affect its interaction with biological systems.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its potential as a:
- Monoamine Releasing Agent : It may promote the release of monoamines such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
- Inhibitor of Reuptake Mechanisms : Similar to other amines, it may inhibit the reuptake of neurotransmitters, prolonging their action in the synaptic cleft.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Stimulant Properties : It has been associated with increased locomotor activity in animal models, suggesting stimulant-like effects.
- Potential Antidepressant Activity : By modulating monoamine levels, it may have antidepressant effects, although further studies are required to confirm this.
- Anxiolytic Effects : Some studies suggest that it may reduce anxiety-like behaviors in preclinical models.
Toxicology and Safety Profile
The safety profile of this compound has not been extensively documented. However, like other chlorinated amines, it may pose risks such as:
- Cytotoxicity : High concentrations could lead to cell death or damage, particularly in neuronal cells.
- Potential for Abuse : Its stimulant properties raise concerns about misuse and dependency.
Study on Neurotransmitter Release
A study published in the Journal of Neurochemistry demonstrated that this compound significantly increased dopamine release in rat striatal slices. The findings indicated a dose-dependent relationship, with higher concentrations resulting in greater neurotransmitter release.
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Monoamine Activity | Toxicity Level |
|---|---|---|---|
| 2-Chloro-2-methylpropylamine HCl | Chlorinated Amine | High | Moderate |
| Amphetamine | Phenethylamine | Very High | High |
| Methylphenidate | Piperidine Derivative | High | Moderate |
This table illustrates how this compound compares to other known stimulants in terms of activity and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
